N-(4-(Methylthio)butyl)thietan-3-amine
Description
N-(4-(Methylthio)butyl)thietan-3-amine is a heterocyclic compound featuring a four-membered thietan ring (a saturated sulfur-containing ring) and a 4-(methylthio)butyl substituent.
Properties
Molecular Formula |
C8H17NS2 |
|---|---|
Molecular Weight |
191.4 g/mol |
IUPAC Name |
N-(4-methylsulfanylbutyl)thietan-3-amine |
InChI |
InChI=1S/C8H17NS2/c1-10-5-3-2-4-9-8-6-11-7-8/h8-9H,2-7H2,1H3 |
InChI Key |
QSQAFJTUPQWGRV-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCNC1CSC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-(Methylthio)butyl)thietan-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-(methylthio)butylamine with a thietane precursor under specific reaction conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may be catalyzed by a base like triethylamine. The reaction is carried out at a controlled temperature, often around room temperature, and the product is purified using standard techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N-(4-(Methylthio)butyl)thietan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thietane ring can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, leading to the formation of secondary or tertiary amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-(Methylthio)butyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and nitrogen atoms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(Methylthio)butyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the thietane ring and methylthio group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The thietan-3-amine core distinguishes this compound from analogs with larger heterocycles (e.g., six-membered thian or oxetan rings).
Table 1: Core Structure Comparison
Substituent Effects
The 4-(methylthio)butyl chain differentiates this compound from analogs with alkyl, aryl, or halogen substituents. The methylthio group enhances lipophilicity (logP) and may facilitate unique biological interactions compared to methoxy or halogenated analogs.
Table 2: Substituent Impact on Properties
Physicochemical Properties
- Lipophilicity : The methylthio group increases logP compared to methoxy or hydroxylated analogs, improving membrane permeability.
- Solubility : Polar substituents (e.g., methoxy) enhance aqueous solubility, whereas methylthio balances lipophilicity and moderate solubility.
Table 3: Property Comparison
| Compound Name | Molecular Formula | Molecular Weight | logP (Predicted) | Solubility |
|---|---|---|---|---|
| This compound | C₈H₁₇NS₂ | 203.35 g/mol | 2.1 | Moderate |
| N-(4-Methoxybutyl)thietan-3-amine | C₈H₁₇NOS | 191.29 g/mol | 1.3 | High |
| N-(3-Methylbutyl)thietan-3-amine | C₈H₁₇NS | 159.29 g/mol | 2.5 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
